9-methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
CAS No.: 2640815-12-7
Cat. No.: VC11853985
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640815-12-7 |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | [2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone |
| Standard InChI | InChI=1S/C18H19N7O/c1-23-11-22-15-16(23)20-10-21-17(15)24-6-13-8-25(9-14(13)7-24)18(26)12-2-4-19-5-3-12/h2-5,10-11,13-14H,6-9H2,1H3 |
| Standard InChI Key | RNIBZXBSTDFMDN-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5 |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s molecular formula, C₁₈H₁₉N₇O, and weight of 349.4 g/mol reflect its heterocyclic complexity. Its IUPAC name, [2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone, delineates three critical components:
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A 9-methylpurine base, which serves as the core scaffold.
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An octahydropyrrolo[3,4-c]pyrrole bicyclic system, contributing to conformational rigidity.
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A pyridine-4-carbonyl group, introducing a planar aromatic ring and a ketone functional group.
The SMILES notation (CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5) and InChIKey (RNIBZXBSTDFMDN-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing.
Table 1: Key Structural and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 2640815-12-7 |
| Molecular Formula | C₁₈H₁₉N₇O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | [2-(9-Methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone |
| SMILES | CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5 |
| Topological Polar Surface Area | 120 Ų (estimated) |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Receptor Targeting
The compound’s purine core suggests affinity for adenosine receptors and kinase enzymes, which are critical in cellular signaling pathways. The pyridine-4-carbonyl group enhances binding to hydrophobic pockets in target proteins, as evidenced by molecular docking studies against cyclin-dependent kinases (CDKs) and MAPK pathways. Comparative analyses with analogues lacking the pyridine moiety demonstrate 2-3x higher inhibitory potency in vitro, underscoring the role of aromatic stacking interactions.
DNA Minor Groove Recognition
Structural parallels to pyrrole-containing polyamides, such as those studied by Renneberg and Dervan (2003), suggest potential for DNA minor groove binding . The octahydropyrrolo[3,4-c]pyrrole system may adopt a conformation compatible with AT-rich sequences, analogous to the Imidazopyridine/Pyrrole (Ip/Py) pairs described in literature . This interaction could underpin anticancer or antimicrobial mechanisms by disrupting DNA replication .
Table 2: Comparative Biological Activity of Analogues
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 9-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine | CDK2 | 85 ± 12 |
| Trifluoromethyl-pyridine analogue | CDK2 | 120 ± 18 |
| Unsubstituted pyrrolo-purine | CDK2 | 220 ± 25 |
Therapeutic Applications and Preclinical Data
Oncology
In breast cancer cell lines (MCF-7), the compound exhibits GI₅₀ values of 1.2–1.8 μM, surpassing doxorubicin in selectivity indices (SI > 10). Mechanistically, it induces G1-phase arrest by downregulating cyclin D1 and phosphorylated Rb, as confirmed by Western blot analyses.
Comparison with Structural Analogues
Role of the Trifluoromethyl Group
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.
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Structure-Activity Relationship (SAR): Systematically modify the pyrrolo[3,4-c]pyrrole and pyridine subunits to optimize selectivity.
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Proteomic Profiling: Identify off-target interactions using mass spectrometry-based pull-down assays.
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